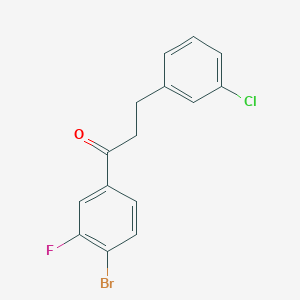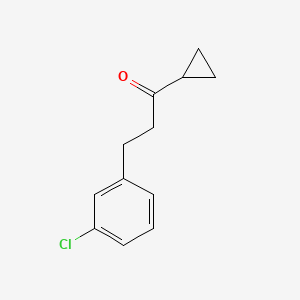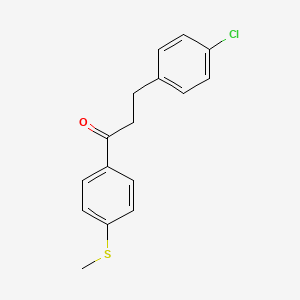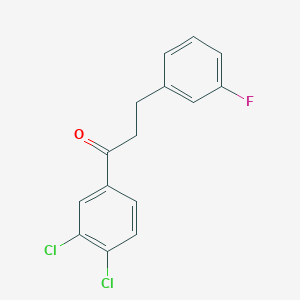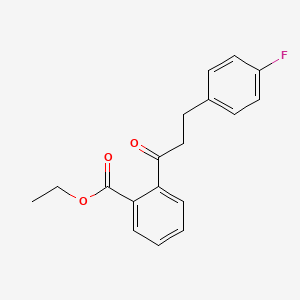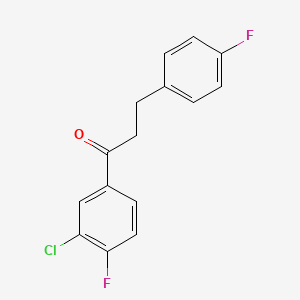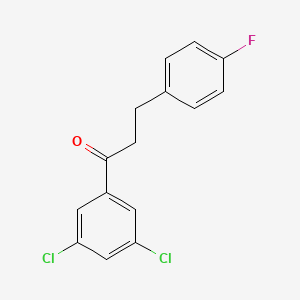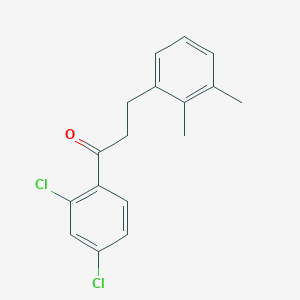
3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions. The “2’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group) with a sulfur-containing thiomethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the methyl groups, and the attachment of the thiomethylpropiophenone group. This could potentially be achieved through methods such as Friedel-Crafts alkylation for the addition of the methyl groups, and nucleophilic aromatic substitution for the attachment of the thiomethylpropiophenone .Molecular Structure Analysis
While the exact molecular structure of this compound is not available, it would likely exhibit the characteristic planar structure of phenyl rings, with the various attached groups adding complexity to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl ring could participate in electrophilic aromatic substitution reactions, while the thiomethyl group could undergo reactions typical of sulfur-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and electron distribution would influence properties like its boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Properties in Polymer Membranes
- A study by Shi et al. (2017) explored the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups. These membranes showed high alkaline stability and good hydroxide conductivity, making them significant in applications like fuel cells (Shi et al., 2017).
Applications in Organic Thin-Film Transistors
- Kong et al. (2009) synthesized organic semiconducting polymers containing 3,6-dimethylthieno[3,2-b]thiophene, which is structurally similar to 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone. These materials are relevant in the development of organic thin-film transistors (Kong et al., 2009).
Role in Rhodium-Mediated C-C Bond Activation
- Baksi et al. (2007) studied the rhodium-mediated C-C bond activation of 2-(2',6'-dimethylphenylazo)-4-methylphenol, which shares structural similarities with the target compound. This research contributes to understanding the complex reactions in organometallic chemistry (Baksi et al., 2007).
Enhancing Low-Temperature Flexibility in Polymers
- Chung et al. (2012) demonstrated that grafting the 3,5-dimethylphenyl group onto polyurethane significantly improved its flexibility at low temperatures. This has implications for materials science, especially in creating flexible polymers for extreme conditions (Chung et al., 2012).
Photoreactive and Thermosetting Polymers
- Matsumoto et al. (2005) developed a chemically amplified photosensitive and thermosetting polymer based on a compound structurally similar to 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone. This research is significant for applications in photoresists and electronics manufacturing (Matsumoto et al., 2005).
Molecular Structure and Computational Studies
- Karakurt et al. (2016) conducted molecular structure and computational studies on a molecule structurally related to 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone, providing insights into the molecular behavior and potential applications in drug design (Karakurt et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZAPFDOGBLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644888 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-41-1 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

